molecular formula C21H31N3O7S B3969515 N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate

N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate

Cat. No. B3969515
M. Wt: 469.6 g/mol
InChI Key: QWOIUZZPTOFWAA-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate, also known as MS-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase inhibitors (HDAC inhibitors) and has been shown to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate involves the inhibition of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and alterations in cell behavior. This compound has also been shown to have non-histone targets, including transcription factors and other proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to have anti-angiogenic effects and to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of immune cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate for lab experiments is its specificity for histone deacetylase enzymes, which allows for the investigation of the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, particularly at high doses. In addition, the effects of this compound may be dependent on the cell type and context, which can make it difficult to interpret results.

Future Directions

There are several future directions for the investigation of N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of this compound. In addition, the investigation of the non-histone targets of this compound may lead to the identification of new therapeutic targets for cancer and other diseases. Finally, the investigation of the effects of this compound on the immune system may lead to the development of new immunomodulatory therapies.

Scientific Research Applications

N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[4-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.C2H2O4/c1-15-7-11-21(12-8-15)18-9-13-22(14-10-18)26(24,25)19-5-3-17(4-6-19)20-16(2)23;3-1(4)2(5)6/h3-6,15,18H,7-14H2,1-2H3,(H,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOIUZZPTOFWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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